

Eprosartan-d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Eprosartan-d3	
Cat. No.:	B563645	Get Quote

An In-depth Technical Guide to Eprosartan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Eprosartan-d3**, a deuterated analog of the angiotensin II receptor antagonist, Eprosartan. The information compiled herein is intended to support research and development activities by providing detailed chemical data, insights into its mechanism of action, pharmacokinetic profiles, and a summary of its clinical efficacy.

Core Chemical Identifiers

Identifier	Value	Source
Compound	Eprosartan-d3	
CAS Number	1185243-70-2	[1][2]
Molecular Formula	C23H21D3N2O4S	[2]
Molecular Weight	427.53 g/mol	[2]

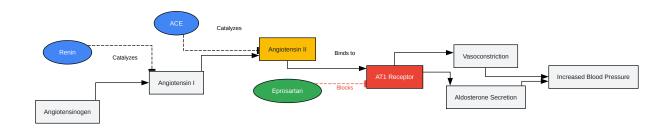
Eprosartan-d3 is the deuterium-labeled version of Eprosartan, a selective, competitive, and orally active angiotensin II receptor antagonist.[3] Stable isotope-labeled compounds like **Eprosartan-d3** are valuable tools in drug development, particularly for quantitative analysis in pharmacokinetic studies.[3]



Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Eprosartan exerts its therapeutic effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor in tissues such as vascular smooth muscle and the adrenal gland.[4] This blockade results in vasodilation and a reduction in aldosterone secretion, leading to a decrease in blood pressure. [4] Eprosartan is a reversible, competitive inhibitor of the AT1 receptor, with an affinity that is 1,000 times greater than for the AT2 receptor.[4]

The signaling pathway below illustrates the points of intervention of Angiotensin II Receptor Blockers (ARBs) like Eprosartan within the Renin-Angiotensin-Aldosterone System.



Click to download full resolution via product page

Diagram 1: Eprosartan's Mechanism of Action within the RAAS Pathway.

Pharmacokinetic Profile

Eprosartan exhibits a well-characterized pharmacokinetic profile. Following oral administration, it is absorbed with an absolute bioavailability of approximately 13%.[5]



Pharmacokinetic Parameter	Value	Source
Bioavailability	~13%	[5][6]
Time to Peak Plasma Concentration	1-2 hours (fasted state)	[5]
Protein Binding	~98%	[5]
Metabolism	Primarily unmetabolized; <2% excreted as a glucuronide	[5]
Elimination Half-Life	5-9 hours	[6]
Primary Excretion Route	Biliary and renal	[5]

The presence of food has been shown to slow the rate of absorption, but this is not considered to be clinically significant.[5][6] Eprosartan does not accumulate significantly with long-term therapy.[5]

Experimental Protocols

Detailed experimental protocols for clinical and preclinical studies are often proprietary. However, based on publicly available documentation, including from the U.S. Food and Drug Administration (FDA) and published research, the following methodologies are representative of the studies conducted on Eprosartan.

Protocol: Single-Dose Intravenous Pharmacokinetic Study

This protocol is based on a single-blind, placebo-controlled, dose-rising study to evaluate the safety, tolerability, and pharmacokinetics of intravenous Eprosartan in healthy male volunteers.

[7]

- 1. Study Design:
- Single-blind, placebo-controlled, intravenous dose-escalation design.[7]

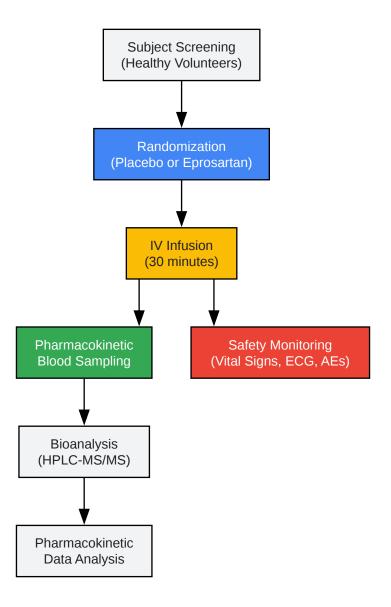
Foundational & Exploratory





- Subjects participate in multiple study sessions, separated by a washout period of at least one week.[7]
- In each session, subjects receive either a placebo (0.9% sodium chloride solution) or a single intravenous dose of Eprosartan.[7]
- 2. Investigational Product Administration:
- Eprosartan is diluted to a final volume of 50 mL with 0.9% sodium chloride.[7]
- The solution is infused over a 30-minute period using an electronic syringe pump.[7]
- 3. Sample Collection for Pharmacokinetic Analysis:
- Blood samples are collected at predefined intervals before, during, and after the infusion to characterize the plasma concentration-time profile of Eprosartan.
- 4. Bioanalytical Method:
- Plasma concentrations of Eprosartan are typically determined using a validated highperformance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
- 5. Safety and Tolerability Assessments:
- Monitoring of vital signs, electrocardiograms (ECGs), and adverse events throughout the study.[7]





Click to download full resolution via product page

Diagram 2: Generalized Workflow for a Pharmacokinetic Study of Eprosartan.

Protocol: In Vitro AT1 Receptor Binding Assay

This protocol describes a method to determine the binding affinity of Eprosartan to the AT1 receptor in rat brain tissue using in vitro autoradiography.[8]

- 1. Animal Model and Treatment:
- Rats are administered Eprosartan (e.g., 30 and 60 mg/kg/day) or a vehicle control for a specified duration (e.g., 4 weeks) via intraperitoneal osmotic minipumps.[8]



2. Tissue Preparation:

- Following treatment, animals are euthanized, and brains are rapidly removed and frozen.
- Coronal brain sections are cut using a cryostat and mounted on slides.
- 3. Autoradiography:
- Brain sections are incubated with a radioligand specific for angiotensin II receptors, such as 125I-(Sar1-Ile8) angiotensin II.[8]
- The incubation is performed in the presence or absence of competing ligands to determine total and non-specific binding.
- 4. Data Acquisition and Analysis:
- The slides are exposed to autoradiographic film.
- The resulting autoradiograms are quantified by densitometry to measure the amount of radioligand binding in specific brain regions known to express AT1 receptors (e.g., paraventricular nucleus, subfornical organ).[8]
- The inhibition of radioligand binding in the presence of Eprosartan is used to determine its binding affinity (IC50).

Clinical Efficacy

The antihypertensive effects of Eprosartan have been demonstrated in numerous placebocontrolled and active-comparator clinical trials.[4][9]

Efficacy Data from Placebo-Controlled Trials

In placebo-controlled trials, Eprosartan administered at doses of 600 mg to 1200 mg once daily resulted in significant reductions in sitting systolic and diastolic blood pressure at trough.[4]



Blood Pressure Parameter	Reduction vs. Placebo (mmHg)	Source
Systolic Blood Pressure	5-10	[4]
Diastolic Blood Pressure	3-6	[4]

A meta-analysis of seven randomized controlled trials (n=839) showed a weighted mean difference of 6.55 mmHg in systolic blood pressure reduction for Eprosartan compared to placebo.[10] For diastolic blood pressure, the weighted mean difference was 3.95 mmHg in favor of Eprosartan (n=662).[10]

Efficacy Data from Active-Comparator Trials

Eprosartan has been compared to other first-line antihypertensive agents, demonstrating comparable or, in some cases, superior efficacy.



Comparator	Outcome	Source
Enalapril	Eprosartan showed similar or greater antihypertensive effects. In patients with severe hypertension, Eprosartan was more effective in reducing systolic blood pressure.	[9]
Losartan	Eprosartan was associated with a statistically significant greater reduction in systolic blood pressure.	[10]
Telmisartan	A marginal benefit was observed for telmisartan in diastolic blood pressure reduction.	[10]
Atenolol	Atenolol was associated with greater decreases in both systolic and diastolic blood pressure.	[10]

Conclusion

Eprosartan-d3 serves as an essential tool for the precise quantification of Eprosartan in biological matrices, facilitating robust pharmacokinetic and metabolism studies. The parent compound, Eprosartan, is an effective and well-tolerated angiotensin II receptor antagonist with a solid foundation of clinical evidence supporting its use in the management of hypertension. Its mechanism of action via the selective blockade of the AT1 receptor is well-understood, and its pharmacokinetic profile allows for effective once-daily dosing. The data and methodologies presented in this guide provide a comprehensive resource for professionals engaged in the research and development of cardiovascular therapeutics.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Eprosartan-d3 | C23H24N2O4S | CID 46781481 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eprosartan-d3 | CAS 1185243-70-2 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of eprosartan in healthy subjects, patients with hypertension, and special populations PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eprosartan mesylate Australian Prescriber [australianprescriber.tg.org.au]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Central inhibition of AT1receptors by eprosartan--in vitro autoradiography in the brain -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antihypertensive effects and safety of eprosartan: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eprosartan-d3 CAS number and molecular formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563645#eprosartan-d3-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com